molecular formula C7H14N2O3 B554948 L-Theanine CAS No. 3081-61-6

L-Theanine

Cat. No. B554948
CAS RN: 3081-61-6
M. Wt: 174.2 g/mol
InChI Key: DATAGRPVKZEWHA-YFKPBYRVSA-N
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Description

L-Theanine is an amino acid primarily found in green and black tea, and some mushrooms . It is known to help ease anxiety, stress, and reduce insomnia . It is also associated with effects such as the enhancement of relaxation and the improvement of concentration and learning ability .


Synthesis Analysis

L-Theanine is naturally found in the tea plant (Camellia sinensis) and contributes to the favorable taste of tea . It has been chemically and biologically synthesized, and techniques to isolate theanine from natural sources remain an important area of research . Nowadays, L-Theanine is mass-produced by plant extraction, chemical synthesis, or enzymatic transformation in factories .


Molecular Structure Analysis

L-Theanine has a molecular formula of C7H14N2O3 . It contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

While theanine has been chemically and biologically synthesized, techniques to isolate theanine from natural sources remain an important area of research . A first attempt of stable isotope ratio analysis characterization of the possible synthetic adulterant L-theanine (δ13C of -14.3 ± 1.5‰), obtained from vegetable substrates with C4 photosynthetic cycle, and of the more expensive natural L-theanine (δ13C of -24.4 ± 1.3‰), extracted from Camellia sinensis plants with C3 photosynthetic cycle, is reported .


Physical And Chemical Properties Analysis

L-Theanine is typically a white, crystalline powder or fine, needle-like crystals . It is soluble in water, which makes it easy to extract from tea leaves when making tea . L-Theanine has a melting point in the range of approximately 202-215°C (396-419°F) .

Scientific Research Applications

  • Stress Reduction : L-Theanine intake significantly reduces psychological and physiological stress responses. It can decrease heart rate and salivary immunoglobulin A responses during stress. This is likely due to an attenuation of sympathetic nervous activation (Kimura, Ozeki, Juneja, & Ohira, 2007).

  • Cognitive and Mood Effects : L-Theanine can improve mood responses to stress and may affect cognitive performance and brain activity. It has been found to reduce subjective stress and salivary cortisol response to stressors, and increases resting state alpha oscillatory activity, particularly in individuals with higher trait anxiety (White, de Klerk, Woods, Gondalia, Noonan, & Scholey, 2016).

  • Neuroprotective Effects : L-Theanine may play a role in central nervous system disorders. It has been shown to modulate various anti-neoplastic agents by increasing their bioavailability in tumor cells, and exhibits neuroprotective roles in conditions like Alzheimer's and other dementias (Sharma, Joshi, & Gulati, 2018).

  • Improving Learning and Memory : Animal studies suggest that L-Theanine increases brain serotonin, dopamine, GABA levels and could potentially improve learning and memory. Its neuropharmacology indicates a possible cognitive enhancing agent (Nathan, Lu, Gray, & Oliver, 2006).

  • Therapeutic Effects in Animal Models : L-Theanine has shown various therapeutic effects in animal models, including improvements in brain and gastrointestinal function, antihypertensive effects, and improved immune function. These findings underscore the need for human trials to explore its potential metabolic health benefits (Williams, Sergi, Mckune, Georgousopoulou, Mellor, & Naumovski, 2019).

  • Biological Production : The biological production of L-Theanine has gained attention due to its limited natural availability and the complexity of chemical synthesis. Various bacterial enzymes have been identified that can produce L-Theanine (Mu, Zhang, & Jiang, 2015).

  • Medicinal Value and Applications in Humans : L-Theanine's bioactive constituents, including its influence on caffeine, polyphenols, and flavonoids, contribute to its medicinal values. It has applications in treating various disorders in humans, with a significant impact on health (Saeed, Naveed, Arif, Kakar, Manzoor, Abd El-Hack, Alagawany, Tiwari, Khandia, Munjal, Karthik, Dhama, Iqbal, Dadar, & Sun, 2017).

  • Gastrointestinal and Liver Protective Effects : L-Theanine shows protective effects against gastrointestinal stress and liver damage. It has been observed to enhance the synthesis of glutamine and stabilize the intestinal tract, along with reducing inflammation and oxidative stress (Liu, Gong, Lin, Xu, Zhang, Zhang, Li, Chen, & Xiao, 2020).

Safety And Hazards

L-Theanine is generally considered safe and well-tolerated when taken at appropriate doses . In general, it’s recommended that you don’t exceed 500 milligrams (mg) a day . Most healthy adults can take between 200 mg and 500 mg a day . But like any supplement, it may cause side effects, particularly at high doses .

Future Directions

Based on the findings of various studies, L-Theanine incorporated in a food matrix (mango sorbet) demonstrated no reduction in BP or HR and showed no significant parasympathetic interaction as determined by HRV high-frequency band and low-frequency/high-frequency ratio . Further studies should be focused towards the comparison of pure L-Theanine and incorporation within the food matrix to warrant recommendations of L-Theanine alongside food consumption .

For more detailed information, you may want to refer to the relevant papers .

properties

IUPAC Name

(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATAGRPVKZEWHA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184817
Record name Theanine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Theanine
Source Human Metabolome Database (HMDB)
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Boiling Point

214-216 °C
Record name Theanine
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Solubility

Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether
Record name Theanine
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Mechanism of Action

L-theanine (N-ethyl-L-glutamine) or theanine is a major amino acid uniquely found in green tea. L-theanine has been historically reported as a relaxing agent, prompting scientific research on its pharmacology. Animal neurochemistry studies suggest that L-theanine increases brain serotonin, dopamine, GABA levels and has micromolar affinities for AMPA, Kainate and NMDA receptors. In addition has been shown to exert neuroprotective effects in animal models possibly through its antagonistic effects on group 1 metabotrophic glutamate receptors. Behavioural studies in animals suggest improvement in learning and memory. Overall, L-theanine displays a neuropharmacology suggestive of a possible neuroprotective and cognitive enhancing agent and warrants further investigation in animals and humans., In an investigation of the mechanisms of the neuroprotective effects of theanine (gamma-glutamylethylamide) in brain ischemia, inhibition by theanine of the binding of [(3)H](RS)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), [(3)H]kainate, and [(3)H](E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1-H-indole-2-carboxylic acid (MDL 105,519) to glutamate receptors was studied in terms of its possible inhibiting effects on the three receptor subtypes (AMPA, kainate, and NMDA glycine), with rat cortical neurons. Theanine bound the three receptors, but its IC50 of theanine was 80- to 30,000-fold less than that of L-glutamic acid., In this study, the inhibitory effect of L-theanine, an amino acid derivative of tea, on the rewarding effects of nicotine and its underlying mechanisms of action were studied. We found that L-theanine inhibited the rewarding effects of nicotine in a conditioned place preference (CPP) model of the mouse and reduced the excitatory status induced by nicotine in SH-SY5Y cells to the same extent as the nicotine receptor inhibitor dihydro-beta-erythroidine (DHbetaE). Further studies using high performance liquid chromatography, western blotting and immunofluorescence staining analyses showed that L-theanine significantly inhibited nicotine-induced tyrosine hydroxylase (TH) expression and dopamine production in the midbrain of mice. L-theanine treatment also reduced the upregulation of the a(4), beta(2) and a(7) nicotine acetylcholine receptor (nAChR) subunits induced by nicotine in mouse brain regions that related to the dopamine reward pathway, thus decreasing the number of cells that could react to nicotine. In addition, L-theanine treatment inhibited nicotine-induced c-Fos expression in the reward circuit related areas of the mouse brain. Knockdown of c-Fos by siRNA inhibited the excitatory status of cells but not the upregulation of TH induced by nicotine in SH-SY5Y cells. Overall, the present study showed that L-theanine reduced the nicotine-induced reward effects via inhibition of the nAChR-dopamine reward pathway. These results may offer new therapeutic strategies for treatment of tobacco addiction., L-theanine, previously shown to penetrate the blood-brain barrier through the leucine-preferring transport system, has been demonstrated to produce significant increases in serotonin and/or dopamine concentrations in the brain principally in the striatum, hypothalamus and hippocampus., For more Mechanism of Action (Complete) data for Theanine (9 total), please visit the HSDB record page.
Record name Theanine
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Product Name

Theanine

Color/Form

White crystals from ethanol + water

CAS RN

3081-61-6
Record name L-Theanine
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Record name Theanine
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Record name Theanine
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Record name Theanine
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Record name THEANINE
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Record name Theanine
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Melting Point

174.20, 217 - 218 °C
Record name Theanine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Theanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,880
Citations
W Mu, T Zhang, B Jiang - Biotechnology advances, 2015 - Elsevier
… L-Theanine can be obtained by chemical synthesis or isolation from tea, while chemical synthesis of L-theanine … industry, and isolation of L-theanine in high purity generally involves time…
Number of citations: 145 www.sciencedirect.com
LR Juneja, DC Chu, T Okubo, Y Nagato… - Trends in Food Science & …, 1999 - Elsevier
… It was found that L-theanine administered intraperitoneally to rats reached the brain within … of L-theanine, we are now able to supply Suntheanine™ (trade name of L-theanine) which …
Number of citations: 625 www.sciencedirect.com
K Kimura, M Ozeki, LR Juneja, H Ohira - Biological psychology, 2007 - Elsevier
… l-Theanine 1 condition); (2) oral administration of l-Theanine immediately after the first rest period (l-Theanine … at the same time as the l-Theanine in the l-Theanine 1 condition (placebo …
Number of citations: 567 www.sciencedirect.com
CF Haskell, DO Kennedy, AL Milne, KA Wesnes… - Biological …, 2008 - Elsevier
… cognitive effects of l-theanine and to clarify … l-theanine, and the fact that the vast majority of l-theanine consumption is in the form of tea, it is important to assess the effects of l-theanine …
Number of citations: 390 www.sciencedirect.com
QV Vuong, MC Bowyer… - … of the Science of Food and …, 2011 - Wiley Online Library
… with daily consumption of pure L-theanine of at least 50 mg, an … between 150 and 250 mg L-theanine, doses which would not … the doses of L-theanine linked with beneficial effects.14 …
Number of citations: 240 onlinelibrary.wiley.com
A Higashiyama, HH Htay, M Ozeki, LR Juneja… - Journal of functional …, 2011 - Elsevier
… In the present study we have, therefore, focused on the relaxing effect of l-theanine using visual attentional task and rapid audio response tasks with l-theanine (200 mg) in two groups of …
Number of citations: 86 www.sciencedirect.com
AC Nobre, A Rao, GN Owen - Asia Pacific journal of clinical …, 2008 - apjcn.nhri.org.tw
… that L-theanine significantly modulates the resting state of brain activity. Ltheanine enhanced the power … enhanced by L-theanine. This increase in alpha-band activity supports a role for …
Number of citations: 350 apjcn.nhri.org.tw
J Bryan - Nutrition reviews, 2008 - academic.oup.com
… that L-theanine might interact with caffeine because L-theanine has been found to decrease serotonin levels that have been artificially elevated by caffeine. Furthermore, L-theanine …
Number of citations: 160 academic.oup.com
GN Owen, H Parnell, EA De Bruin… - Nutritional …, 2008 - Taylor & Francis
The aim of this study was to compare 50 mg caffeine, with and without 100 mg L-theanine, on cognition and mood in healthy volunteers. The effects of these treatments on word …
Number of citations: 207 www.tandfonline.com
PJ Nathan, K Lu, M Gray, C Oliver - Journal of herbal …, 2006 - Taylor & Francis
… of L-theanine has not been described. There have only been a few experimental studies of L-theanine and evidence from these studies suggests that L-theanine may modulate key …
Number of citations: 338 www.tandfonline.com

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